![molecular formula C16H14N2O3S B2622178 4-Methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 91506-71-7](/img/structure/B2622178.png)
4-Methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NSC-DB-01 or BZML, and it is a member of the benzamide family of compounds.
Scientific Research Applications
Anti-Inflammatory Properties
This compound has been studied for its potential anti-inflammatory properties . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for their anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .
Quorum Sensing Inhibitors
The compound has been studied as a potential quorum sensing inhibitor . Quorum sensing is a term used for the phenomena where bacteria use small molecules termed signal molecules or autoinducers for cell–cell communication, responses to external factors such as nutrient availability, defense mechanisms as well as to coordinate behavior such as biofilm formation and pathogenesis . Compounds bearing the 2-oxo-2-substituted-phenylethan-1-yl group showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
Antibacterial Activities
The compound has been studied for its potential antibacterial activities . Ören and co-workers studied anti-microbial activity of N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide . They obtained moderately antibacterial activities against E. coli, K. pneumoniae, and S. aureus .
properties
IUPAC Name |
4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-11-5-3-10(4-6-11)15(19)18-16-17-13-8-7-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESSLFCHRGAANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325587 |
Source
|
Record name | 4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642629 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
CAS RN |
91506-71-7 |
Source
|
Record name | 4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.